N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
Description
N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is a complex organic compound that features a pyrazole and pyridine moiety
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-10-14(2)25(24-13)19-5-4-16(11-21-19)23-20(27)18-12-22-26(15(18)3)17-6-8-28-9-7-17/h4-5,10-12,17H,6-9H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILXAYKJWCJTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=C(N(N=C3)C4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide typically involves multiple steps. The starting materials often include 3,5-dimethylpyrazole and pyridine derivatives. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the condensation of acetylacetone with hydrazine.
Functionalization of the pyridine ring:
Coupling reactions: The final step involves coupling the functionalized pyridine with the pyrazole-4-carboxamide under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyridine derivatives: Compounds like 2,6-dimethylpyridine that share the pyridine moiety.
Uniqueness
N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is unique due to its combination of pyrazole and pyridine rings, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
